2-(3-Bromophenyl)-9,9'-spirobifluorene

Description

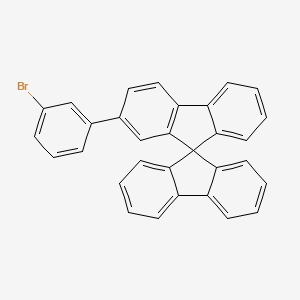

2-(3-Bromophenyl)-9,9′-spirobifluorene is a spirocyclic aromatic hydrocarbon (SAH) derivative featuring a rigid 9,9′-spirobifluorene core with a 3-bromophenyl substituent at the 2-position. The spirobifluorene skeleton consists of two perpendicularly aligned fluorene units connected via a sp³-hybridized carbon atom, imparting high thermal stability, a non-planar geometry, and excellent film-forming properties . The bromine atom at the 3-position of the phenyl ring introduces electron-withdrawing effects and serves as a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

This compound is primarily investigated for optoelectronic applications, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), owing to its tunable electronic properties and ability to suppress aggregation-induced quenching (AIQ) . Its synthesis typically involves bromination or palladium-catalyzed coupling reactions, as exemplified by the preparation of 4-bromo-9,9′-spirobifluorene derivatives .

Propriétés

Formule moléculaire |

C31H19B |

|---|---|

Poids moléculaire |

471.4 g/mol |

Nom IUPAC |

2-(3-bromophenyl)-9,9'-spirobi[fluorene] |

InChI |

InChI=1S/C31H19Br/c32-22-9-7-8-20(18-22)21-16-17-26-25-12-3-6-15-29(25)31(30(26)19-21)27-13-4-1-10-23(27)24-11-2-5-14-28(24)31/h1-19H |

Clé InChI |

VMBNVQGQGSNLQD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC(=CC=C7)Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene (TBSBF)

2-(3-Bromophenyl)-9,9′-spirobifluorene vs. TBSBF

| Property | 2-(3-Bromophenyl)-9,9′-spirobifluorene | TBSBF |

|---|---|---|

| Substituents | Single 3-bromophenyl group | Four bromine atoms |

| Electron Affinity | Moderate (localized withdrawal) | High (delocalized withdrawal) |

| Reactivity | Site-selective for coupling | Multi-functionalization |

| Thermal Stability | >250°C | >300°C |

| Optoelectronic Role | Dopant or host | Semiconductor intermediate |

Key Insight : The single bromophenyl group in 2-(3-Bromophenyl)-9,9′-spirobifluorene offers targeted reactivity for asymmetric functionalization, whereas TBSBF’s multi-bromination enables symmetrical modifications .

Heteroaryl-Substituted Spirobifluorenes

4-Pyridyl-9,9′-spirobifluorenes

2-(Azaheteroaryl)-9,9′-spirobifluorenes

Comparison with 2-(3-Bromophenyl)-9,9′-spirobifluorene :

- Heteroaryl substituents enhance charge transport but may reduce thermal stability compared to brominated analogs.

- Bromophenyl derivatives exhibit stronger electron-withdrawing effects, favoring hole-blocking roles in OLEDs .

Donor-Acceptor Spirobifluorenes

Diphenylamino-Substituted Derivatives

2-(3-Bromophenyl)-9,9′-spirobifluorene vs. DCV/DPV

| Property | 2-(3-Bromophenyl)-9,9′-spirobifluorene | DCV/DPV |

|---|---|---|

| Dipole Moment | Low (localized bromine) | High (donor-acceptor pairs) |

| Luminescence Efficiency | Moderate | DCV: Low; DPV: High |

| Applications | Host material | Dopant emitters |

Spirobifluorene-Based Polymers

Brominated Polyimides

- Examples: PMDA-BSBF (brominated) vs. PMDA-SBF (non-brominated) .

- Properties :

Comparison : Small-molecule bromophenyl derivatives (e.g., 2-(3-Bromophenyl)-9,9′-spirobifluorene) avoid packing inefficiencies, retaining high thermal and optoelectronic performance .

Research Findings and Trends

- Optoelectronic Optimization : Bromophenyl derivatives balance reactivity and stability, outperforming heavily brominated or dipolar analogs in host roles .

- Synthetic Flexibility : The 3-bromophenyl group enables asymmetric functionalization, a critical advantage for tailored materials .

- Emerging Applications : Brominated spirobifluorenes show promise in perovskite solar cells as interfacial layers, leveraging their electron-transport properties .

Méthodes De Préparation

Starting Materials and Initial Reaction

- Raw materials: The synthesis often begins with o-bromohalobenzene or o-bromochlorobenzene as the brominated aromatic substrate.

- Grignard Reaction: Under argon protection, the brominated aromatic compound is reacted with phenylmagnesium bromide in methyl tetrahydrofuran solvent at temperatures between 50–100 °C. This step forms a key intermediate via nucleophilic substitution.

Reaction with Bromofluorenone

- The Grignard intermediate is then reacted with 2-bromofluorenone in ether solvent under reflux for approximately 2 hours.

- Hydrolysis and filtration follow to isolate the crude solid intermediate.

Acid-Catalyzed Ring Closure

- The crude solid is subjected to an acid-catalyzed cyclization reaction using a mixed acid solution (glacial acetic acid and hydrochloric acid) at around 75 °C for 4 hours.

- This step induces ring closure to form the 9,9'-spirobifluorene skeleton bearing the bromophenyl substituent.

Purification

- The product is purified by column chromatography using silica gel (200–300 mesh).

- Eluents typically are mixtures of dichloromethane and n-hexane or toluene and n-hexane, depending on the specific step.

- Yields for this step are reported around 76–78%.

Representative Experimental Data (Example)

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Grignard reaction | o-Bromochlorobenzene + phenylmagnesium bromide, 50–100 °C, 20 h | Intermediate formed | Under argon atmosphere |

| Reaction with 2-bromofluorenone | Reflux in ether, 2 h | Intermediate isolated | Hydrolysis and filtration follow |

| Acid-catalyzed ring closure | Mixed acid (acetic acid + HCl), 75 °C, 4 h | 76.0 | Produces 2-bromo-9,9'-spirobifluorene |

| Purification | Column chromatography (silica gel) | Purified product | Dichloromethane-n-hexane eluent |

Alternative Synthetic Routes and Improvements

Use of 2-Bromobiphenyl and Carbonate Esters

- A patented method uses 2-bromobiphenyl as the starting material, reacting it with methyl carbonate or diethyl carbonate through nucleophilic substitution to form an intermediate.

- Subsequent bromination and ring closure yield 2,2'-dibromo-9,9'-spirobifluorene derivatives.

- This method achieves a total yield of around 50% with high purity (HPLC > 99%).

- Advantages include low cost of raw materials and simpler purification steps.

- However, this method is more suited for dibromo derivatives rather than specifically the 3-bromo substituted compound.

Direct Bromination vs. Stepwise Synthesis

- Direct bromination of 9,9'-spirobifluorene is less favored due to multiple bromination byproducts and difficult purification.

- Stepwise synthesis via brominated biphenyl intermediates is preferred for better selectivity and yield.

Detailed Research Findings and Analysis

- The synthesis under inert atmosphere (argon protection) prevents oxidation and side reactions, improving yield and product purity.

- Reaction temperatures and times are critical: extended stirring (12–20 h) at controlled temperatures (50–100 °C) ensures complete conversion.

- The acid-catalyzed ring closure is a key step to form the spirobifluorene framework, requiring precise control of acid concentration and temperature.

- Chromatographic purification effectively separates the target compound from mono-, di-, and tri-brominated impurities.

- Yields reported in examples range from 70% to 81% for the final products, indicating the robustness of the method.

- The use of methyl tetrahydrofuran as a solvent is beneficial for solubility and reaction kinetics.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reactions | Advantages | Disadvantages | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|---|

| 1 | o-Bromochlorobenzene + phenylmagnesium bromide | Grignard reaction, reaction with 2-bromofluorenone, acid-catalyzed ring closure | Simple operation, low cost, good yield | Requires inert atmosphere, multi-step | ~76–81 | Not specified |

| 2 | 2-Bromobiphenyl + methyl/diethyl carbonate | Nucleophilic substitution, bromination, ring closure | Economical raw materials, high purity | Longer synthetic route, moderate yield | ~50 | >99% |

| 3 | Direct bromination of 9,9'-spirobifluorene | Bromination | Short route | Low selectivity, difficult purification | Low | Low |

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(3-Bromophenyl)-9,9'-spirobifluorene?

Answer:

The synthesis typically involves functionalizing the spirobifluorene core with bromine at specific positions. Key steps include:

- Suzuki-Miyaura Coupling : Reacting brominated spirobifluorene intermediates (e.g., 2,7-dibromo-9,9′-spirobifluorene) with 3-bromophenylboronic acid under palladium catalysis .

- Grignard Reagent Reactions : Using 2-bromobiphenyl-derived Grignard reagents to functionalize spirobifluorenone precursors .

- Bromination Optimization : Bromine substitution at the 3-position of the phenyl group requires precise control of reaction conditions (e.g., FeCl₃ as a catalyst) to avoid over-bromination .

Table 1: Common Brominated Spirobifluorene Precursors

Basic: How is this compound characterized for structural and thermal stability?

Answer:

Standard characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution patterns and spiro connectivity .

- Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF) for molecular weight validation .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition temperatures >300°C common for spirobifluorenes) .

- Differential Scanning Calorimetry (DSC) : Detects glass transition temperatures (Tg) critical for amorphous film formation in OLEDs .

Basic: What key electronic properties make this compound suitable for optoelectronic applications?

Answer:

The spirobifluorene core provides:

- High Triplet Energy (T₁) : ~2.7–3.0 eV, ideal for hosting phosphorescent emitters in OLEDs .

- Rigid, Non-Planar Structure : Reduces intermolecular aggregation, enhancing luminescence efficiency .

- Tunable HOMO/LUMO Levels : Bromine at the 3-position lowers LUMO (-2.1 eV to -2.4 eV), improving electron injection in devices .

Advanced: How does bromine substitution at the 3-phenyl position influence device performance in OLEDs?

Answer:

Bromine’s electron-withdrawing nature modifies charge transport:

- Enhanced Electron Mobility : Bromine lowers LUMO, facilitating electron injection into emissive layers .

- Trade-offs : Increased rigidity may reduce solubility, complicating thin-film processing. Spin-coating with chlorobenzene/1,3-dioxane mixtures improves film uniformity .

- Contradiction in Data : Some studies report reduced electroluminescence efficiency due to heavy atom effects, while others note improved stability .

Advanced: What computational methods are used to predict the optoelectronic behavior of this compound?

Answer:

- Density Functional Theory (DFT) : Models HOMO/LUMO distributions and exciton binding energies .

- Molecular Dynamics (MD) : Simulates packing behavior in amorphous films, critical for predicting charge transport .

- TD-DFT : Predicts absorption/emission spectra, validated against experimental UV-Vis and PL data .

Table 2: Key Computational Findings

| Property | Method | Outcome |

|---|---|---|

| HOMO/LUMO Gap | DFT/B3LYP | 3.1 eV (aligns with experimental data) |

| Triplet Energy | TD-DFT | 2.8 eV (matches phosphorescent hosting) |

Advanced: How do researchers resolve contradictions in reported charge mobility values for spirobifluorene derivatives?

Answer:

Discrepancies arise from varying film morphologies and measurement techniques. Mitigation strategies include:

- Standardized Fabrication : Use of identical substrate treatments (e.g., UV-ozone cleaning) .

- Space-Charge-Limited Current (SCLC) : Direct comparison of hole/electron mobility in diode configurations .

- Cross-Validation : Combining atomic force microscopy (AFM) with grazing-incidence XRD to correlate morphology and mobility .

Advanced: What are the challenges in incorporating this compound into perovskite solar cells?

Answer:

- Interface Compatibility : Bromine may react with perovskite precursors (e.g., PbI₂), requiring inert encapsulation layers .

- Energy Level Alignment : Mismatch between spirobifluorene’s HOMO (-5.4 eV) and perovskite’s valence band (-5.8 eV) necessitates interfacial modifiers like Li-TFSI .

- Long-Term Stability : Hydrophobic spirobifluorene improves moisture resistance but may delaminate under thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.